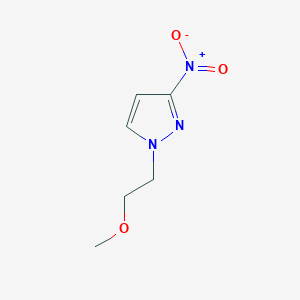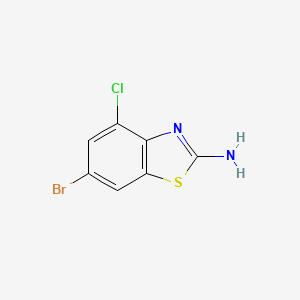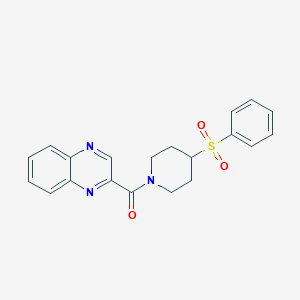
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an oxalamide derivative with a 3,4-dimethoxyphenylsulfonyl group and a 2-hydroxyethyl group. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton. They are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxalamide core, with the 3,4-dimethoxyphenylsulfonyl group and the 2-hydroxyethyl group attached at the nitrogen atoms. The 3,4-dimethoxyphenylsulfonyl group is a bulky group with electron-donating methoxy groups, which could influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the oxalamide core, the 3,4-dimethoxyphenylsulfonyl group, and the 2-hydroxyethyl group. Oxalamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could make the compound more polar, while the oxalamide core could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Molecular Sensitivity Enhancement in Protein Analysis
A study by Qiao et al. (2009) introduced a water-soluble sulfo-3H-indocyanine dye for protein derivatization, enhancing the sensitivity of protein analysis through HPLC and fluorescence detection. This approach significantly lowered the detection limit for proteins like bovine serum albumin (BSA), showcasing the potential of sulfonyl-containing compounds in improving analytical methods for low-abundance protein detection (Qiao et al., 2009).
Novel Synthetic Pathways in Organic Chemistry
Mamedov et al. (2016) developed a novel one-pot synthesis method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors, illustrating the utility of sulfonyl and oxalamide groups in creating complex organic molecules. This methodology opens new avenues for synthesizing anthranilic acid derivatives and oxalamides, highlighting the chemical versatility of these groups (Mamedov et al., 2016).
Advanced Material Synthesis
Alizadeh et al. (2008) described an efficient route to synthesize functionalized sulfonamide and 1,3-oxazine-2,4-dione derivatives, utilizing arylsulfonyl isocyanates and diketene. This process underscores the importance of sulfonyl groups in the development of new materials with potential applications in various technological fields (Alizadeh et al., 2008).
Drug Metabolism Studies
Kulanthaivel et al. (2004) explored an efficient chemical method to convert N-oxides to their corresponding amines, suitable for drug metabolism applications. This study demonstrates the relevance of sulfonamide and related functional groups in understanding and enhancing the metabolic profiles of drug molecules, potentially leading to better therapeutic outcomes (Kulanthaivel et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O8S/c1-26-13-5-4-12(10-14(13)27-2)29(24,25)20-7-3-9-28-15(20)11-19-17(23)16(22)18-6-8-21/h4-5,10,15,21H,3,6-9,11H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUDTHKATWAGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2924828.png)

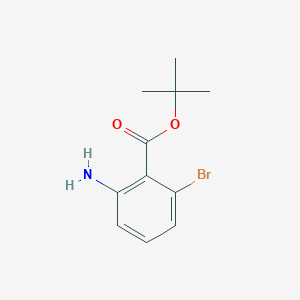
![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)

![1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2924836.png)
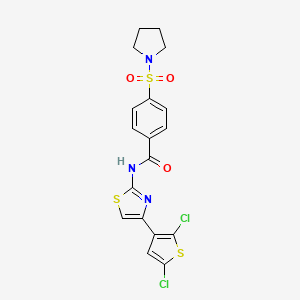
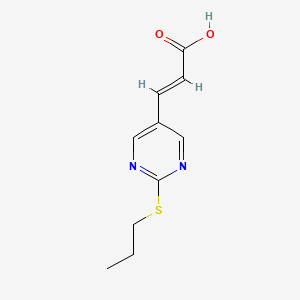
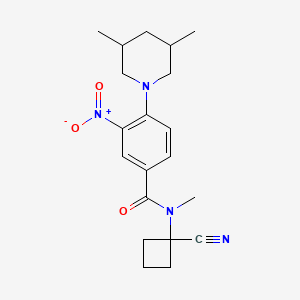
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)

